

Application Notes and Protocols for In Vivo Administration of Sapatrilat in Rodents

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Compound of Interest

Compound Name: Sapatrilat

Cat. No.: B1681431

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of **Sapatrilat**, a vasopeptidase inhibitor, in rodent models. **Sapatrilat** is a dual inhibitor of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a subject of interest for cardiovascular research, particularly in the context of hypertension and heart failure.^{[1][2][3]}

Mechanism of Action

Sapatrilat exerts its effects by simultaneously inhibiting two key enzymes in cardiovascular regulation:

- **Angiotensin-Converting Enzyme (ACE):** By inhibiting ACE, **Sapatrilat** blocks the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.^{[4][5]}
- **Neutral Endopeptidase (NEP):** Inhibition of NEP prevents the breakdown of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides promote vasodilation, natriuresis, and diuresis, further contributing to blood pressure reduction and beneficial effects on cardiac function.^{[1][4][6]}

The dual inhibition of ACE and NEP offers a synergistic approach to managing cardiovascular diseases by both reducing vasoconstrictor and proliferative mediators and increasing vasodilatory and cardioprotective peptides.^{[1][7]}

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies with **Sampatrilat** and other vasopeptidase inhibitors in rodents. This data can be used as a reference for experimental design.

Table 1: In Vivo Efficacy of **Sampatrilat** in a Rat Model of Chronic Heart Failure

Parameter	Control (Untreated)	Sampatrilat-treated (30 mg/kg/day, oral)	Reference
Mortality Rate	57%	20%	
Effect on Arterial Blood Pressure	Not reported	No significant effect	
Left Ventricular End-Diastolic Pressure	Increased	Attenuated increase	
Heart Weight	Increased	Attenuated increase	
Cardiac Collagen Content	Increased	Attenuated increase	

Table 2: Dose-Dependent Effects of Vasopeptidase Inhibitors on ACE and NEP in Rodents

Compound	Dose (oral)	Animal Model	% ACE Inhibition	% NEP Inhibition	Reference
Omapatrilat	0.03 mg/kg	Rat	19% (lung)	Not reported	[5]
0.1 mg/kg	Rat	61% (lung)	Not reported	[5]	
0.3 mg/kg	Rat	76% (lung)	Not reported	[5]	
1 mg/kg	Rat	>90%	54% (renal)	[5]	
10 mg/kg	Rat	>90%	78% (renal)	[5]	
40 mg/kg/day	Rat	Maximal (renal)	Maximal (renal)	[1]	[2]
Gemopatrilat	1 mg/kg	Rat	Significant (plasma)	Not significant (renal)	
3 mg/kg	Rat	Significant (plasma)	Significant (renal)	[2]	
10 mg/kg	Rat	Significant (plasma)	Significant (renal)	[2]	

Table 3: Effects of Omapatrilat on Blood Pressure in Hypertensive Rats

Treatment	Dose (oral)	Duration	Animal Model	Systolic Blood Pressure (mmHg)	Reference
Control	Vehicle	10 weeks	Stroke-Prone Spontaneous y Hypertensive Rat	230 ± 2	[4]
Omapatrilat	40 mg/kg/day	10 weeks	Stroke-Prone Spontaneous y Hypertensive Rat	145 ± 3	[4]

Experimental Protocols

Protocol 1: Oral Administration of Sampa[®]rilat in a Rat Model of Chronic Heart Failure

This protocol is based on a study investigating the effects of **Sampa[®]rilat** on cardiac remodeling and function in rats with chronic heart failure induced by left coronary artery ligation.

1. Animal Model:

- Male Wistar rats (or other appropriate strain) weighing 200-250 g.
- Induction of chronic heart failure via ligation of the left coronary artery. Sham-operated animals should be used as controls.

2. Preparation of **Sampa[®]rilat** Solution:

- A suggested vehicle for oral administration of **Sampa[®]rilat** can be prepared as follows:
 - Dissolve the required amount of **Sampa[®]rilat** in Dimethyl sulfoxide (DMSO).

- Add PEG300 and mix thoroughly.
- Add Tween-80 and mix.
- Finally, add saline to reach the desired final concentration. Note: The final volume of each solvent should be carefully calculated to ensure solubility and safety.
- For a 30 mg/kg dose, a common concentration to prepare is 3 mg/mL, which would require administering 10 mL/kg of the solution.

3. Dosing Regimen:

- Administer **Sampatrilat** at a dose of 30 mg/kg once daily via oral gavage.
- The treatment period in the cited study was from the 1st to the 6th week after the coronary artery ligation surgery.

4. Monitoring and Endpoints:

- Mortality: Record daily.
- Hemodynamic Parameters: Measure parameters such as left ventricular end-diastolic pressure at the end of the study.
- Cardiac Remodeling: Assess heart weight and cardiac collagen content post-mortem.
- Enzyme Activity: Measure tissue ACE and NEP activity from heart or kidney homogenates to confirm target engagement.

Protocol 2: General Protocol for Evaluating the Antihypertensive Effects of Sampatrilat in Spontaneously Hypertensive Rats (SHR)

This protocol is a general guideline for assessing the blood pressure-lowering effects of **Sampatrilat**, based on studies with similar vasopeptidase inhibitors.

1. Animal Model:

- Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks of age, with established hypertension.

- Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

2. Dose Selection:

- Based on data from other vasopeptidase inhibitors, a dose range of 10-40 mg/kg/day can be explored. A dose-response study is recommended to determine the optimal dose.

3. Preparation of Dosing Solution:

- Prepare the **Sampatrilat** solution for oral gavage as described in Protocol 1.

4. Dosing and Blood Pressure Measurement:

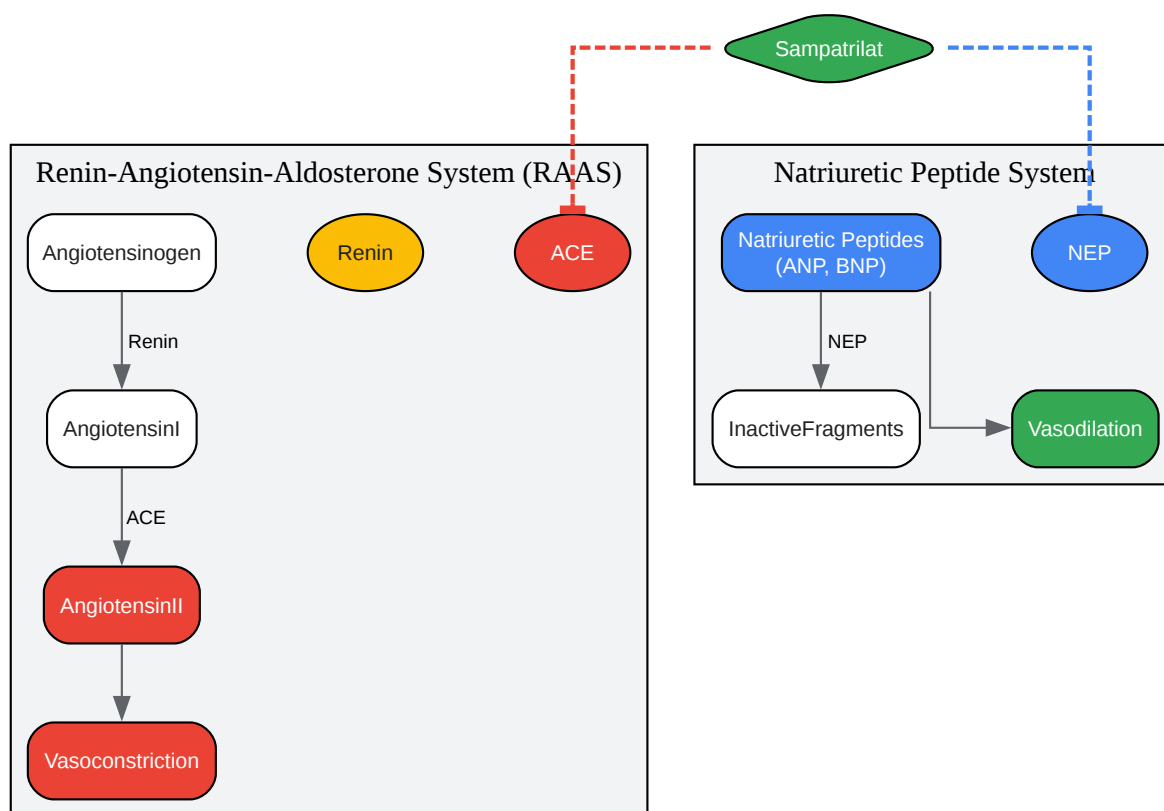
- Acclimatize the rats to the blood pressure measurement procedure (e.g., tail-cuff method) for several days before the start of the experiment.
- Record baseline blood pressure for 2-3 days before initiating treatment.
- Administer **Sampatrilat** or vehicle orally once daily for the desired treatment period (e.g., 4-8 weeks).
- Measure blood pressure at regular intervals during the treatment period (e.g., weekly or bi-weekly).

5. End-of-Study Analysis:

- At the end of the treatment period, collect blood samples for analysis of plasma ACE activity and biomarkers.
- Harvest organs such as the heart, aorta, and kidneys for histological analysis and measurement of tissue ACE and NEP activity.

Visualizations

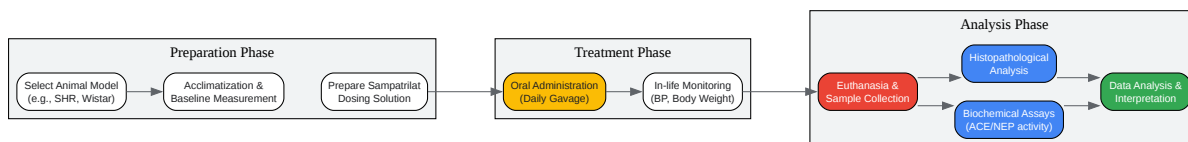
Signaling Pathway of Sampatrilat



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Caption: Mechanism of action of **Smapatrilat**.

Experimental Workflow for In Vivo Administration of Smapatrilat



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Caption: Experimental workflow for **Sampatrilat** administration.

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